Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane
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Overview
Description
Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane, also known as Dess-Martin periodinane (DMP), is a powerful oxidizing agent that has found widespread use in organic chemistry research. It is a versatile reagent that can be used to selectively oxidize alcohols, aldehydes, and sulfides to their corresponding carbonyl or sulfoxide derivatives.
Mechanism Of Action
The mechanism of action of DMP involves the transfer of an oxygen atom from the iodine center to the substrate. The resulting intermediate is a hypervalent iodine species, which then undergoes reductive elimination to give the oxidized product. The reaction is typically carried out under mild conditions and does not require the use of toxic or hazardous reagents.
Biochemical And Physiological Effects
DMP is not intended for use in biological systems and has no known biochemical or physiological effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of DMP is its selectivity for various functional groups, which allows for the synthesis of complex organic molecules. It is also relatively easy to handle and does not require the use of toxic or hazardous reagents. However, DMP has a short shelf life and can decompose rapidly if not stored properly. It is also relatively expensive compared to other oxidizing agents.
Future Directions
There are several future directions for the use of DMP in organic chemistry research. One area of interest is the development of new chiral reagents for asymmetric synthesis. DMP has also been used in the preparation of new materials such as polymers and nanoparticles. Additionally, there is ongoing research into the use of DMP in the oxidation of natural products and other complex organic molecules.
Synthesis Methods
DMP can be synthesized by reacting chromium trioxide with pyridine and acetic anhydride in the presence of 4-methylphenol. The resulting product is a yellow powder that is soluble in common organic solvents such as dichloromethane and acetonitrile.
Scientific Research Applications
DMP has been widely used in organic chemistry research due to its ability to selectively oxidize various functional groups. It has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds. DMP has also been used in the preparation of chiral reagents and in the oxidation of carbohydrates and amino acids.
properties
IUPAC Name |
[acetyloxy-(4-methylphenyl)-λ3-iodanyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-8-4-6-11(7-5-8)12(15-9(2)13)16-10(3)14/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIDOMMYDNFCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)I(OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382907 |
Source
|
Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |
CAS RN |
16308-16-0 |
Source
|
Record name | Bis(acetyloxy)(4-methylphenyl)-lambda~3~-iodane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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